molecular formula C11H14ClN5 B8516512 Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)-

Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)-

Cat. No.: B8516512
M. Wt: 251.71 g/mol
InChI Key: JCMIOHNNPZASBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)- is a useful research compound. Its molecular formula is C11H14ClN5 and its molecular weight is 251.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,5-a]pyrazine,8-chloro-3-(4-methyl-1-piperazinyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14ClN5

Molecular Weight

251.71 g/mol

IUPAC Name

8-chloro-3-(4-methylpiperazin-1-yl)imidazo[1,5-a]pyrazine

InChI

InChI=1S/C11H14ClN5/c1-15-4-6-16(7-5-15)11-14-8-9-10(12)13-2-3-17(9)11/h2-3,8H,4-7H2,1H3

InChI Key

JCMIOHNNPZASBZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC=C3N2C=CN=C3Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-((3-chloropyrazin-2-yl)methyl)-4-methylpiperazine-1-carboxamide (485 mg) in acetonitrile (3 mL) under a N2 flow was added phosphorus oxychloride (878 μl) and heated at 60° C. (bath temperature) for five hours and at 80° C. for one hour. Then the reaction mixture was concentrated in vacuo. Toluene was added and the mixture was concentrated in vacuo. Residue was taken up with acetonitrile, 7N ammonia in methanol was added with cooling and the suspension was stirred for 16 hours, then filtered and the filtrate concentrated in vacuo. Dichloromethane was added to the residue, again filtered and the filtrate concentrated in vacuo to give 8-chloro-3-(4-methylpiperazin-1-yl)imidazo[1,5-a]pyrazine (400 mg).
Name
N-((3-chloropyrazin-2-yl)methyl)-4-methylpiperazine-1-carboxamide
Quantity
485 mg
Type
reactant
Reaction Step One
Quantity
878 μL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

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